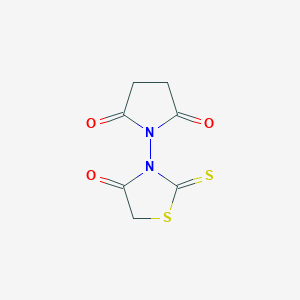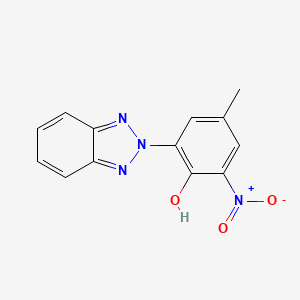
1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring and a pyrrolidine ring
Mechanism of Action
Target of Action
Compounds containing a 1,3-thiazolidin-4-one fragment, which is a part of the structure of this compound, are known to interact with peroxisome proliferator-activated receptors (ppars) and are used in the treatment of type ii diabetes .
Mode of Action
It is known that 1,3-thiazolidin-4-one derivatives can act as inhibitors of various enzymes, such as aldose reductase .
Biochemical Pathways
Compounds with a similar 1,3-thiazolidin-4-one structure have been found to possess antitumor, antimicrobial, and anti-tubercular properties, act as antiapoptotic protein bcl-2 and acetylcholinesterase inhibitors, and induce leukemia cell apoptosis .
Pharmacokinetics
The physicochemical properties and drug likeness of similar compounds have been predicted in silico .
Result of Action
Similar compounds have been evaluated for their in vitro antitumor activity and were found to exhibit a moderate activity against most human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of thiazolidine derivatives with pyrrolidine-2,5-dione under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can participate in substitution reactions.
Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be used in biochemical studies to understand enzyme mechanisms or as a probe in molecular biology research.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or as an intermediate in pharmaceutical synthesis.
Industry: The compound can be used in the production of materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Thiazolidine derivatives: These compounds share the thiazolidine ring structure but differ in their substituents and functional groups.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and may have different substituents or functional groups.
Uniqueness: 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione is unique due to its combination of both thiazolidine and pyrrolidine rings, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S2/c10-4-1-2-5(11)8(4)9-6(12)3-14-7(9)13/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVMKSKKYPIRDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)N2C(=O)CSC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2980717.png)
![4-(6-methoxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2980720.png)
![N-(2,6-difluorophenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2980722.png)

![3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole](/img/structure/B2980726.png)

![2-Chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-N-(4-methoxycyclohexyl)acetamide](/img/structure/B2980728.png)



![dimethyl 2-(2,3-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2980736.png)
![3-(3,4-dimethylbenzyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![(2S,4S)-4-(Cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2980740.png)
